Thiazol-2-yl-L-proline
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Overview
Description
Thiazol-2-yl-L-proline is a heterocyclic compound that features a thiazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate thioamides with α-halo ketones to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
Thiazol-2-yl-L-proline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Thiazol-2-yl-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Thiazol-2-yl-L-proline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The compound’s effects are mediated through its ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with its targets.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their stability and biological activities.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid share structural similarities and are used in similar applications.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid are structurally related and have comparable chemical properties.
Uniqueness
Thiazol-2-yl-L-proline is unique due to the combination of the thiazole and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O2S |
---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(2S)-1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8/h3,5-6H,1-2,4H2,(H,11,12)/t6-/m0/s1 |
InChI Key |
XGQJFVPSDZWOII-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=CS2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)O |
Origin of Product |
United States |
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